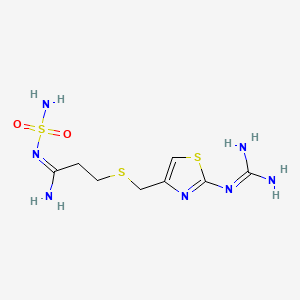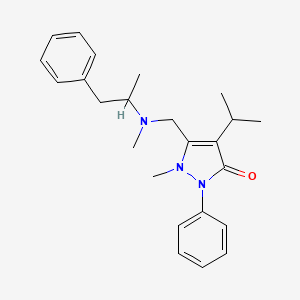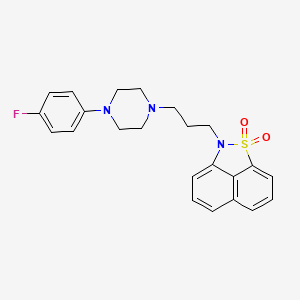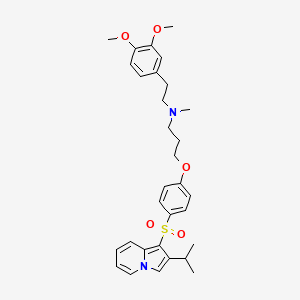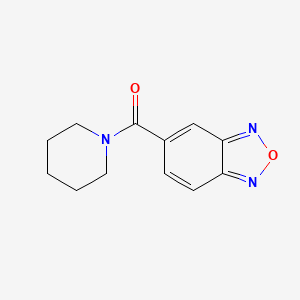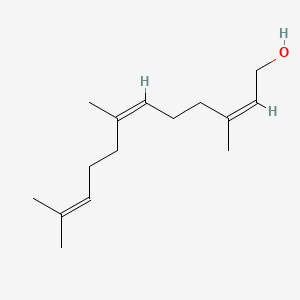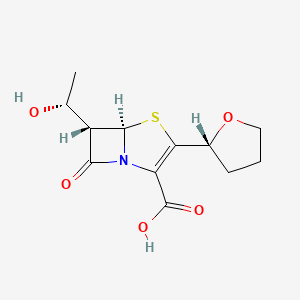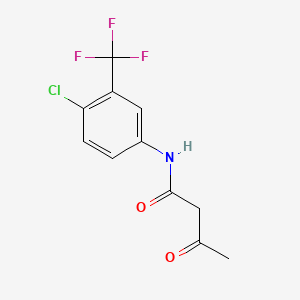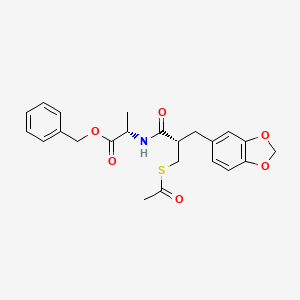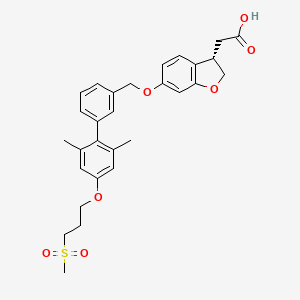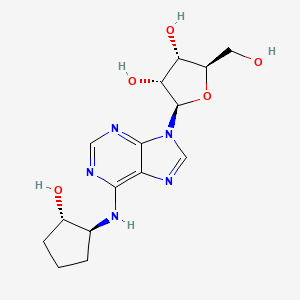
GR79236
Descripción general
Descripción
GR79236 es un agonista del receptor de adenosina A1 altamente potente y selectivo. Tiene propiedades analgésicas y antiinflamatorias significativas tanto en humanos como en animales. Este compuesto ha sido estudiado ampliamente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la migraña y otras afecciones relacionadas con el dolor .
Aplicaciones Científicas De Investigación
GR79236 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las interacciones del receptor de adenosina y las vías de señalización.
Biología: Investigado por sus efectos en los procesos celulares y la unión al receptor.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento del dolor, la inflamación y la migraña.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el descubrimiento de fármacos .
Mecanismo De Acción
GR79236 ejerce sus efectos uniéndose selectivamente a los receptores de adenosina A1. Esta unión inhibe la liberación de neurotransmisores y reduce la excitabilidad neuronal, lo que lleva a efectos analgésicos y antiinflamatorios. Los objetivos moleculares incluyen los receptores de adenosina en el sistema nervioso central y periférico .
Análisis Bioquímico
Biochemical Properties
GR79236 plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the adenosine A1 receptor. The compound exhibits high affinity for the adenosine A1 receptor with a Ki value of 3.1 nM, while its affinity for the adenosine A2 receptor is much lower, with a Ki value of 1300 nM . This compound inhibits isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells with an IC50 of 2.6 nM . Additionally, this compound inhibits catecholamine-induced lipolysis in human, rat, and dog isolated adipocytes . These interactions highlight the compound’s role in modulating biochemical pathways related to cAMP signaling and lipid metabolism.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease locomotor activity and inhibit DMCM-induced seizures in mice . In animal models, this compound inhibits trigeminal nerve firing and calcitonin gene-related peptide release, which are pivotal in migraine pathophysiology . The compound also influences glucose and lipid homeostasis by increasing insulin sensitivity in preclinical studies . These cellular effects underscore the compound’s potential therapeutic applications in pain management and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to adenosine A1 receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in intracellular cAMP levels . This reduction in cAMP levels results in the inhibition of catecholamine-induced lipolysis and modulation of other cAMP-dependent pathways. This compound also inhibits the release of calcitonin gene-related peptide and trigeminal nerve firing, contributing to its analgesic and anti-inflammatory actions . These molecular interactions highlight the compound’s potential as a therapeutic agent for pain and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving patients with dental pain, this compound was administered intravenously, and its analgesic effects were monitored over time. The study found that neither dose of this compound produced a significant improvement over placebo, suggesting that the compound’s efficacy may be influenced by factors such as dosage and administration route
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound (0.1-10 mg/kg) to fed rats induces minimal changes in the plasma concentration of non-esterified fatty acids and in the blood concentrations of glucose and lactate . In another study, intravenous infusion of this compound to fasted pithed rats produced time- and dose-dependent decreases in plasma non-esterified fatty acid concentration . These findings suggest that the compound’s effects are dose-dependent and may vary based on the metabolic state of the animal.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and glucose homeostasis. The compound inhibits catecholamine-induced lipolysis in isolated adipocytes, highlighting its role in regulating lipid metabolism . Additionally, this compound has been shown to influence glucose homeostasis by increasing insulin sensitivity in preclinical studies . These interactions with metabolic pathways underscore the compound’s potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with adenosine receptors. The compound’s high affinity for adenosine A1 receptors suggests that it may be preferentially localized to tissues and cells expressing these receptors The specific transporters or binding proteins involved in the compound’s distribution have not been extensively documented
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with adenosine A1 receptors, which are typically localized to the cell membrane The compound’s binding to these receptors may influence its activity and function within specific cellular compartments
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GR79236 implica la preparación de N-[(1S,2S)-2-hidroxiciclopentil]adenosina. Los pasos clave incluyen la formación del anillo ciclopentil y la posterior unión de la porción de adenosina. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como el uso de reactivos y disolventes de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
GR79236 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales del compuesto.
Sustitución: This compound puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Compuestos similares
Adenosina: El ligando natural para los receptores de adenosina, con una actividad receptora más amplia.
CPA (N6-ciclopentadiadenosina): Otro agonista selectivo del receptor de adenosina A1 con propiedades similares.
NECA (5'-N-etilcarboxamidoadenosina): Un agonista no selectivo del receptor de adenosina con actividad en múltiples subtipos de receptores
Singularidad de GR79236
This compound es único debido a su alta selectividad y potencia para los receptores de adenosina A1. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial terapéutico para afecciones específicas como la migraña y el manejo del dolor .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXTRVEUURNEW-TVDBPQCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154427 | |
| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-18-6 | |
| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR 79236X | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GR-79236 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H682B2VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


